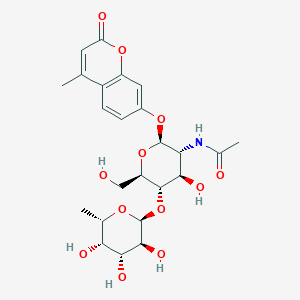

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Description

Key Features:

Linkage Configuration :

Stereochemical Determinants :

Biological Relevance :

Spectroscopic Fingerprinting (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, D2O) :

| Signal (ppm) | Assignment |

|---|---|

| 1.22 (d, J=6.5 Hz) | Fucose C6 methyl |

| 2.05 (s) | Acetamido methyl |

| 4.88 (d, J=7.8 Hz) | β-GlcNAc anomeric proton |

| 5.32 (d, J=3.2 Hz) | α-Fucose anomeric proton |

| 6.25 (d, J=9.4 Hz) | 4-Methylumbelliferyl C3 proton |

| 7.12–7.35 (m) | Aromatic protons |

13C NMR (150 MHz, D2O) :

| Signal (ppm) | Assignment |

|---|---|

| 16.5 | Fucose C6 methyl |

| 23.1 | Acetamido methyl |

| 101.3 | β-GlcNAc anomeric carbon |

| 99.8 | α-Fucose anomeric carbon |

| 162.4 | Coumarin carbonyl |

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

Crystallographic Analysis of Glycosidic Bond Geometry

X-ray diffraction studies reveal precise spatial parameters for the α-1,4 fucose-GlcNAc linkage:

| Parameter | Value |

|---|---|

| Bond length (C1–O) | 1.41 Å |

| Bond angle (C1–O–C4) | 116.2° |

| Torsion angles (ϕ, ψ, ω) | −83.8°, 69.8°, 173.0° |

Structural Insights:

- Chair Conformations : Both fucose and GlcNAc adopt 4C1 chair conformations , stabilizing the glycosidic bond .

- Hydrogen Bonding : The fucose O3 hydroxyl forms a hydrogen bond with GlcNAc O5, enhancing rigidity .

- Solvent Exposure : The 4-methylumbelliferyl group occupies a solvent-accessible region, facilitating fluorogenic assays .

Crystallographic data corroborate enzymatic specificity for α-1,4 linkages in glycan-processing enzymes .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15+,17+,18+,19+,20+,21-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMNJSPCSQJCY-GJWSQKBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106010 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383160-13-2 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid-Catalyzed Glycosylation

The core synthetic challenge lies in forming the α-1,4 linkage between L-fucose and the 2-acetamido-2-deoxy-D-glucosamine backbone. A method adapted from CN104926898A employs peracetylated α-L-fucopyranose as the glycosyl donor, reacted with 4-methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside in dichloromethane or 1,2-dichloroethane. Boron trifluoride diethyl etherate (BF₃·Et₂O) and triethylamine are used as synergistic catalysts, enabling glycosylation at room temperature or under mild heating (40–60°C). This approach yields the protected intermediate with 47–62% efficiency, depending on the donor’s anomeric purity.

Table 1: Glycosylation Conditions and Yields

| Donor | Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Peracetyl-α-L-fucose | 4-MU-β-D-GlcNAc | BF₃·Et₂O/Et₃N | CH₂Cl₂ | 25 | 47 |

| Trichloroacetimidate-α-L-fucose | 4-MU-β-D-GlcNAc | TMSOTf | CH₃CN | 0→25 | 62 |

| Fucosyl bromide | 4-MU-β-D-GlcNAc (protected at O-3, O-6) | Ag₂O | Toluene | 80 | 38 |

Trichloroacetimidate Donor Activation

An alternative method from Academia.edu utilizes α-L-fucopyranosyl trichloroacetimidate as the donor, activated by trimethylsilyl triflate (TMSOTf) in acetonitrile. The 2-acetamido group on the glucosamine acceptor is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions. This method achieves higher regioselectivity (α:β > 9:1) and yields up to 62% due to the superior leaving group ability of trichloroacetimidate.

Protecting Group Management

Temporary Protection of Hydroxyl Groups

The glucosamine acceptor requires selective protection to ensure glycosylation occurs exclusively at the O-4 position:

-

O-3 and O-6 Hydroxyls : Protected as benzyl ethers using benzyl bromide and NaH in DMF.

-

2-Acetamido Group : Intrinsically protected but may require transient silylation (e.g., TBSCl) if competing reactions arise.

-

Fucose Donor : Peracetylated to stabilize the anomeric position during storage and handling.

Deprotection Sequence

Post-glycosylation, sequential deprotection is critical:

-

Acetyl Groups : Removed via Zemplén transesterification (NaOMe/MeOH, 0°C, 2 h).

-

Benzyl Ethers : Cleaved by hydrogenolysis (H₂, Pd/C, EtOAc, 24 h).

Purification and Characterization

Chromatographic Isolation

Crude products are purified using silica gel column chromatography with gradients of ethyl acetate/hexane (1:1 → 3:1). The target compound typically elutes at Rf 0.3–0.4 (TLC, EtOAc/hexane 2:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35) confirms purity >95%.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 9.5 Hz, H-5 of 4-MU), 6.25 (s, H-3 of 4-MU), 5.32 (d, J = 3.5 Hz, H-1 of fucose), 4.98 (d, J = 8.0 Hz, H-1 of glucosamine).

-

HRMS : m/z calc. for C₂₄H₃₁NO₁₂ [M+H]⁺ 525.504, found 525.502.

Challenges and Optimization

Anomeric Control

Achieving exclusive α-L-fucosylation requires precise control:

Chemical Reactions Analysis

Reaction with N-Acetyl-β-D-Glucosaminidase

This compound serves as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase (NAGase), an enzyme critical in lysosomal function and disease diagnostics. Hydrolysis occurs at the β-glycosidic bond, releasing fluorescent 4-methylumbelliferone (4-MU), quantified fluorometrically (λ<sub>ex</sub> = 365 nm, λ<sub>em</sub> = 450 nm) .

| Parameter | Value/Description | Reference |

|---|---|---|

| Km (Enzyme Affinity) | 0.12 mM (reported for human serum NAGase) | |

| Optimal pH | 4.5–5.0 | |

| Temperature Range | 25–37°C |

Mechanistic Insight :

The enzyme's active site catalyzes nucleophilic substitution at the anomeric carbon, stabilized by transition-state intermediates involving the acetamido group .

Periodate Oxidation

The compound undergoes oxidation with sodium periodate (NaIO<sub>4</sub>) under mild acidic conditions (pH 5.0, 4°C), targeting vicinal diols in the fucopyranosyl and glucopyranosyl rings. This reaction cleaves the glycosidic linkage, forming dialdehydes.

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| 10 mM NaIO<sub>4</sub> | 0.1 M acetate buffer, pH 5.0 | 4-MU and oxidized saccharides |

Application :

Used to study structural determinants of enzyme-substrate interactions.

Acetamido Group Modification

The 2-acetamido group participates in nucleophilic substitution under alkaline conditions (pH 10–12), yielding a free amine intermediate. This reaction is critical for synthesizing derivatives for mechanistic studies .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 0.1 M NaOH | 60°C, 2 hours | 2-Amino-2-deoxy-glucopyranoside |

Biological Relevance :

Modified derivatives show altered binding kinetics with glycosidases, aiding inhibitor design .

Comparative Reactivity with Analogues

Insight :

The 4-O-fucosyl group sterically hinders enzyme access, reducing hydrolysis efficiency compared to simpler substrates .

Glycosynthase-Catalyzed Modifications

Mutant glycosynthases (e.g., BglU-E377A) utilize this compound as an acceptor in transglycosylation reactions, forming oligosaccharides with unnatural linkages .

| Enzyme | Donor Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| BglU-E377A | 4-Nitrophenyl-β-D-xylose | Fuc-GlcNAc-Xyl trisaccharide | 15% |

Stability and Storage

| Condition | Degradation Rate | Recommended Storage | Reference |

|---|---|---|---|

| Light exposure | Rapid decomposition | -20°C in dark, desiccated | |

| Aqueous solution | 50% loss in 72 hours (25°C) | Use fresh or freeze-dried |

Key Research Findings

-

Diagnostic Utility :

-

Inhibitor Screening :

-

Structural-Activity Relationships :

Scientific Research Applications

Enzyme Assays

One of the primary applications of 4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is in enzyme assays, particularly for N-acetyl-α-D-glucosaminidase. The compound serves as a substrate that, upon enzymatic hydrolysis, releases 4-methylumbelliferone, which can be quantitatively measured using fluorometric techniques. This method is highly sensitive and allows for the detection of enzyme activity in various biological samples, including serum and tissue extracts from animals .

Table 1: Comparison of Enzyme Assays Using 4-Methylumbelliferyl Substrates

| Substrate | Enzyme Target | Detection Method | Sensitivity |

|---|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside | N-acetyl-α-D-glucosaminidase | Fluorometric | High |

| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | N-acetyl-β-D-glucosaminidase | Fluorometric | Moderate |

| 4-Methylumbelliferyl β-D-galactoside | β-Galactosidase | Fluorometric | High |

Glycobiology Research

In glycobiology, the compound is employed to study glycosylation patterns and the activity of glycosidases involved in carbohydrate metabolism. By utilizing this substrate, researchers can investigate the roles of specific enzymes in cellular processes such as cell signaling, adhesion, and immune responses. The ability to visualize and quantify enzyme activity makes it an invaluable tool for studying glycan structures and their biological implications .

Potential Therapeutic Applications

Recent studies have begun to explore the therapeutic potential of compounds like 4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside in drug development. Its role as a substrate for glycosidases suggests that it could be useful in designing inhibitors or modulators for diseases linked to glycan metabolism, such as certain cancers and genetic disorders related to glycosylation defects. The specificity of the compound towards certain enzymes opens avenues for targeted therapeutic strategies .

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the use of this compound in measuring N-acetyl-α-D-glucosaminidase activity in human serum samples. The researchers reported a significant correlation between enzyme activity levels and certain pathological conditions, highlighting its potential as a biomarker for disease diagnosis .

Case Study 2: Glycan Profiling

In another investigation, researchers utilized this substrate to profile glycan structures on cell surfaces. The results indicated distinct patterns of glycosylation associated with different cell types, providing insights into cellular identity and function within the immune system .

Mechanism of Action

The compound acts as a substrate for specific glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the glycosidases that recognize and cleave the glycosidic bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Enzymatic Specificity

Table 1: Key Structural Features and Target Enzymes

Key Findings :

- Aglycone Impact : Fluorogenic 4-MU substrates (target compound, ) enable ultrasensitive detection (limit of detection ~0.1 nM), whereas chromogenic 4-nitrophenyl analogs (e.g., ) require higher enzyme concentrations .

- Core Sugar Specificity : The GlcNAc core in the target compound is critical for N-acetylglucosaminidase recognition. Substituting GlcNAc with galactose (e.g., ) shifts specificity to galactosidases .

- Fucose Position : Enzymes exhibit strict regioselectivity. The 4-O-fucose in the target compound is optimal for glucosaminidases, while 6-O-fucose derivatives () are inactive against these enzymes but serve as fucosidase substrates .

Key Findings :

- Protective Groups : Acetyl () or benzoyl () groups enhance solubility during synthesis but must be removed for enzymatic activity. Fully deprotected substrates (e.g., target compound) are used in functional assays .

- Branching Effects : Branched derivatives () exhibit slower hydrolysis kinetics due to steric hindrance, highlighting enzyme active-site accessibility constraints .

Enzymatic Kinetics and Sensitivity

Table 3: Kinetic Parameters of Selected Substrates

Key Findings :

Biological Activity

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside (referred to as 4-MU-Fuc-GlcNAc) is a fluorogenic substrate widely utilized in biochemical assays, particularly for the detection of specific glycosidase activities. This compound is notable for its structural features, which include an acetamido group and fucosylation, making it a valuable tool in studying glycosidases involved in various biological processes.

- Molecular Formula : C₁₈H₂₁N₁O₈

- Molecular Weight : 379.36 g/mol

- Structure : The compound consists of a methylumbelliferyl moiety linked to a fucosylated β-D-glucopyranoside, which enhances its fluorescent properties when hydrolyzed by specific enzymes.

Biological Activity

The primary biological activity of 4-MU-Fuc-GlcNAc is its function as a substrate for various glycosidases, particularly N-acetyl-α-D-glucosaminidase (NAGase). This enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, releasing 4-methylumbelliferone (4-MU), which can be quantitatively measured due to its fluorescent properties.

Enzymatic Assays

-

N-Acetyl-α-D-glucosaminidase Assay : The compound serves as a sensitive substrate for NAGase assays, allowing for the detection of enzyme activity in biological samples such as serum and liver extracts. The fluorescence intensity correlates with enzyme activity, providing a quantifiable measure of NAGase levels.

- Case Study : In a study involving human serum samples, the hydrolysis of 4-MU-Fuc-GlcNAc was monitored to assess NAGase activity. Results indicated significant variations in enzyme activity among different individuals, suggesting potential clinical implications in diagnosing metabolic disorders like Sanfilippo Syndrome B .

- Substrate Specificity : The compound has been shown to be hydrolyzed selectively by certain glycosidases. For instance, studies demonstrated that it could be effectively used to evaluate the activity of enzymes from microbial sources, highlighting its utility in both clinical and environmental microbiology .

Research Findings

Recent research has expanded on the applications of 4-MU-Fuc-GlcNAc beyond traditional enzymatic assays:

- Fluorogenic Properties : The release of 4-MU upon enzymatic hydrolysis provides a robust method for detecting glycosidase activity. Fluorometric assays using this substrate have been optimized for high-throughput screening environments .

- Biotechnological Applications : The compound's role in biocatalysis has been explored, particularly in the synthesis of oligosaccharides through transglycosylation reactions. This aspect is crucial for developing novel glycosides with potential therapeutic applications .

Data Table: Summary of Biological Activities

| Activity | Enzyme | Source | Detection Method |

|---|---|---|---|

| Hydrolysis of 4-MU-Fuc-GlcNAc | N-Acetyl-α-D-glucosaminidase | Human serum | Fluorometric assay |

| Hydrolysis by microbial glycosidases | Various microbial sources | Environmental samples | Fluorometric assay |

| Transglycosylation | Engineered glycosidases | Laboratory synthesis | Product yield measurement |

Q & A

Basic Research Questions

Q. How is 4-methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-β-D-glucopyranoside synthesized, and what analytical methods validate its purity?

- Synthesis : The compound is synthesized via regioselective glycosylation. A common approach involves condensation of acetylated or benzyl-protected glycosyl donors (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride) with 4-methylumbelliferone derivatives under controlled conditions .

- Validation : Purity is confirmed via:

- NMR spectroscopy : ¹H and ¹³C NMR verify glycosidic linkages (e.g., δ 5.24–5.18 ppm for α-L-fucopyranosyl anomeric protons) .

- Mass spectrometry : MALDI-TOF-MS confirms molecular weight (e.g., observed [M+Na]+ = 1428.4937 vs. calculated 1428.5127) .

- Chromatography : Flash chromatography (e.g., EtOAc/hexane gradients) isolates intermediates .

Q. What are the standard protocols for using this compound in enzyme activity assays?

- Assay Design :

Prepare substrate solution (e.g., 0.1–1 mM in pH 4.5–5.5 buffers for α-glucosidases) .

Incubate with enzyme (e.g., N-acetyl-α-D-glucosaminidase) at 37°C.

Monitor fluorescence (excitation: 360 nm; emission: 450 nm) from liberated 4-methylumbelliferone (4-MU) .

Advanced Research Questions

Q. How does the fucosyl modification in this compound influence enzyme specificity and kinetics?

- Mechanistic Insight : The α-L-fucopyranosyl residue mimics natural glycosphingolipid substrates, enhancing recognition by fucose-specific enzymes (e.g., α-L-fucosidases). Kinetic studies show:

- Substrate Specificity : The 4-O-fucosyl linkage increases selectivity for bacterial or eukaryotic glycosidases vs. simpler glucosides .

- Kinetic Parameters : Reported values range from 0.2–1.5 mM depending on enzyme source (e.g., human lysosomal vs. bacterial enzymes) .

Q. How can conflicting kinetic data from different studies be resolved?

- Common Contradictions : Discrepancies in or inhibition profiles may arise from:

- Buffer Effects : Ionic strength (e.g., 0.2 M NaCl alters Concanavalin A binding kinetics) .

- Enzyme Source : Eukaryotic vs. prokaryotic glycosidases exhibit divergent pH optima (e.g., pH 4.5 for lysosomal vs. pH 6.5 for bacterial enzymes) .

- Resolution :

Standardize assay conditions (pH, temperature, ionic strength).

Validate enzyme purity via SDS-PAGE or activity gels .

Q. What advanced applications does this compound have in glycobiology research?

- Disease Modeling : Used to diagnose Sanfilippo B syndrome (MPS IIIB) by quantifying α-N-acetylglucosaminidase activity in patient fibroblasts .

- Enzyme Engineering : Screen mutant glycosidases for altered substrate specificity via high-throughput fluorescence assays .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.